molecular formula C28H22O6 B1257729 Gnetin C

Gnetin C

Cat. No. B1257729
M. Wt: 454.5 g/mol
InChI Key: KVGHRSAHESCTFR-PDCCCBJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnetin C is a natural product found in Gnetum schwackeanum, Gnetum leyboldii, and other organisms with data available.

Scientific Research Applications

Immunomodulatory and Metabolic Changes

Gnetin C, a stilbene derived from the seeds of Gnetum gnemon L., has been studied for its immunomodulatory and metabolic effects in humans. A study demonstrated significant increases in natural killer (NK) cell activity and decreases in neutrophil count, uric acid, and cholesterol levels following Gnetin C supplementation, indicating potential benefits for immune system modulation and metabolic health (Nakagami et al., 2019).

Anticancer Potential in Prostate Cancer

Gnetin C has been shown to exhibit strong anticancer properties, particularly in prostate cancer. Studies reveal its ability to inhibit cell proliferation and viability more effectively than other stilbenes, suggesting its potential as a chemopreventive agent in prostate cancer (Gadkari et al., 2020). Additional research confirms these findings, indicating that Gnetin C could be a leading compound among stilbenes for blocking prostate cancer progression (Gadkari et al., 2020).

Inhibitory Effect on Tyrosinase Activity and Melanin Biosynthesis

Gnetin C also inhibits tyrosinase activity and melanin biosynthesis, suggesting its potential use as a skin-whitening agent. Its effects are similar to resveratrol, highlighting its possible applications in dermatology (Yanagihara et al., 2012).

Potential in Nutritional Chemoprevention

In nutritional chemoprevention, particularly for prostate cancer, Gnetin C stands out due to its significant biological properties. Studies have shown that diets supplemented with Gnetin C can delay the progression of preneoplastic lesions, suggesting its effectiveness in intercepting tumor progression through dietary means (Parupathi et al., 2022).

Antitumor Activities in Acute Myeloid Leukemia

Gnetin C exhibits potent antitumor activities against acute myeloid leukemia (AML) by inhibiting key survival pathways in leukemia cells. This supports its therapeutic potential in treating AML (Espinoza et al., 2017).

Effects on Amyloid-β Production and Cell Viability in Neuroblastoma Cells

In the context of neurodegenerative diseases like Alzheimer's, Gnetin C has been found to reduce amyloid-β production and improve cell viability, suggesting its potential use in preventing such diseases (Seino et al., 2018).

Radical Scavenging Activity

Gnetin C's radical scavenging activity has been explored, indicating its potential as an antioxidant agent. This activity is attributed to specific sites within its molecular structure (Khoirunisa et al., 2019).

properties

Product Name

Gnetin C

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

5-[(2S,3S)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1

InChI Key

KVGHRSAHESCTFR-PDCCCBJGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

synonyms

gnetin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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